Tert-butyl (7-aminoheptyl)(methyl)carbamate
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Overview
Description
Tert-butyl (7-aminoheptyl)(methyl)carbamate is a chemical compound with the molecular formula C12H26N2O2. It is characterized by the presence of a tert-butyl group, a 7-aminoheptyl chain, and a methylcarbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7-aminoheptyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 7-aminoheptyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (7-aminoheptyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Tert-butyl (7-aminoheptyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (7-aminoheptyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of proteases or other enzymes critical for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (7-aminoheptyl)carbamate
- Tert-butyl (7-chloroheptyl)carbamate
- Tert-butyl (7-hydroxyheptyl)carbamate
Uniqueness
Tert-butyl (7-aminoheptyl)(methyl)carbamate is unique due to the presence of both an amino group and a methylcarbamate moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C13H28N2O2 |
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Molecular Weight |
244.37 g/mol |
IUPAC Name |
tert-butyl N-(7-aminoheptyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11,14H2,1-4H3 |
InChI Key |
GCTXSXCDYXNDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCCN |
Origin of Product |
United States |
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